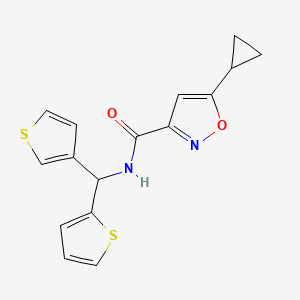

5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide

Description

5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a cyclopropyl group at the 5-position and a carboxamide linker connected to a bis-thiophenylmethyl moiety. This structure combines aromatic thiophene rings, a rigid cyclopropane group, and the polar carboxamide functionality, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by lipophilic and π-π stacking interactions.

Properties

IUPAC Name |

5-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c19-16(12-8-13(20-18-12)10-3-4-10)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-2,5-10,15H,3-4H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWFTDLFFOMNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of Thiophene Rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Final Assembly: The final step involves coupling the isoxazole and thiophene moieties with the cyclopropyl group, typically using amide bond formation techniques like the use of carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Isoxazoline or isoxazolidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of isoxazole and thiophene-containing molecules with biological targets. It may also serve as a lead compound in drug discovery efforts aimed at developing new therapeutics.

Medicine

Medicinally, this compound has potential applications as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of its structural components. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the isoxazole and thiophene rings.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzyme activity. The thiophene rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its dual thiophene substitution and cyclopropyl-isoxazole framework. Below is a comparison with key analogs:

Structure-Activity Relationship (SAR)

- Thiophene Position : The 2-yl and 3-yl thiophene substituents may influence binding orientation, as seen in thiophene-based kinase inhibitors where substituent positioning affects potency .

- Cyclopropyl vs. Cycloalkyl : Cyclopropane’s rigidity may confer metabolic stability over larger cycloalkyl groups (e.g., cyclopentyl in GSK2830371), though at the cost of synthetic complexity .

Research Findings and Data Validation

- Crystallographic Analysis : Tools like SHELX and Mercury CSD () enable precise determination of molecular conformation and packing. For example, Mercury’s void visualization could assess the target compound’s crystal packing efficiency, critical for formulation .

- Structural Validation : Protocols from ensure accuracy in bond lengths and angles, particularly for the strained cyclopropane ring and carboxamide geometry .

- Impurity Profiling: Pharmacopeial guidelines () highlight the need to control thiophene-related impurities, such as methylamino-thiophene derivatives, which could arise during synthesis .

Biological Activity

5-Cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide

- Molecular Formula: CHNOS

- Molecular Weight: 330.4 g/mol

- CAS Number: 2034605-71-3

The compound features a cyclopropyl group, an isoxazole ring, and two thiophene rings, which are believed to contribute to its biological properties.

The exact mechanism of action for 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is not fully elucidated. However, it is hypothesized that the isoxazole ring may act as a bioisostere for carboxylic acids, potentially inhibiting enzyme activity. The thiophene rings could enhance binding affinity through interactions with hydrophobic pockets in proteins, which may lead to increased specificity for biological targets .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | <10 | Induction of apoptosis via p53 pathway |

| 5b | U937 | <15 | Caspase activation leading to cell death |

In vitro studies suggest that 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide may exhibit similar activities, potentially acting as an apoptosis inducer in cancer cells .

Anti-inflammatory and Antimicrobial Properties

Given the known activities of thiophene and isoxazole derivatives, this compound is also being investigated for anti-inflammatory and antimicrobial effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and exhibit bactericidal effects against certain pathogens. Further research is required to quantify these activities and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the potential of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-Cyclopropylisoxazolecarboxamide | Isoxazole ring with cyclopropyl group | Moderate neurogenic effects |

| 5-(Thiophen-2-yl)isoxazolecarboxylic acid | Lacks cyclopropyl substituent | Anti-inflammatory properties |

| 5-Cyclopropyl-N-(furan-2-yl)isoxazole-3-carboxamide | Isoxazole ring with furan group | Limited anticancer activity |

The unique combination of two thiophene rings in 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide may enhance its electronic properties and biological activity compared to these similar compounds.

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound in drug discovery efforts aimed at developing new anticancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step reactions involving cyclopropane functionalization and carboxamide coupling. Key steps include:

- Cyclopropane introduction : Use cyclopropyl Grignard reagents or [2+1] cycloaddition under controlled conditions (e.g., acetonitrile reflux, 1–3 min) to minimize side reactions .

- Carboxamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-3-carboxylic acid and the thiophene-substituted amine. Optimize solvent polarity (DMF or THF) and stoichiometry (1.1:1 molar ratio) to enhance yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can NMR and IR spectroscopy confirm the structural integrity of intermediates and the final product?

- Answer :

- 1H/13C NMR : Identify cyclopropane protons (δ 0.8–1.2 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.5 ppm). The isoxazole carbonyl carbon appears at δ 160–165 ppm .

- IR : Confirm carboxamide formation via N–H stretching (3300–3200 cm⁻¹) and C=O absorption (1680–1660 cm⁻¹) .

- Validation : Compare spectral data with structurally analogous compounds (e.g., N-[5-hydroxy-3-(thiophen-2-yl)pentyl]benzoxazole derivatives) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies.

- pH dependency : Adjust assay pH (5.5–7.4) to assess activity variations, as thiophene derivatives exhibit pH-sensitive solubility and target binding .

- Mechanistic studies : Conduct enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to distinguish antimicrobial from cytotoxic pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 (PDB ID: 1TQN) or kinase domains. Prioritize poses with hydrogen bonding to the carboxamide group and π-π stacking with thiophene rings .

- MD simulations : Analyze stability of ligand-protein complexes (20 ns trajectories) in GROMACS to identify key residues (e.g., Asp128 in P450) for mutagenesis validation .

Q. What comparative structural analysis methods can guide SAR studies for isoxazole-thiophene hybrids?

- Answer :

- Table 1 : Key analogs and their bioactivity profiles

| Compound | Structural Variation | Activity (IC50, μM) | Reference |

|---|---|---|---|

| Analog A | Thiophene-3-yl → Furan-2-yl | Anticancer: 12.3 | |

| Analog B | Cyclopropyl → Methyl | Antimicrobial: 8.7 |

- Method : Use Hansch analysis to correlate logP values (calculated via ChemDraw) with cellular uptake efficiency .

Methodological Notes

- Synthesis : Avoid prolonged reflux (>5 min) to prevent cyclopropane ring opening .

- Characterization : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (expected: ~375.4 g/mol) .

- Biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.